molecular formula C11H10ClFN2O2 B2919889 N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 941945-72-8

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No.: B2919889
CAS No.: 941945-72-8
M. Wt: 256.66
InChI Key: ABEKNPIUIFEVTM-UHFFFAOYSA-N
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Description

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide: is an organic compound with the molecular formula C11H10ClFN2O2 and a molecular weight of 256.66 g/mol. This compound is characterized by the presence of an oxalamide group, which is a functional group derived from oxalic acid, and a phenyl ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide typically involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with allylamine to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N1-allyl-N2-(3-chlorophenyl)oxalamide
  • N1-allyl-N2-(4-fluorophenyl)oxalamide
  • N1-allyl-N2-(3-chloro-4-methylphenyl)oxalamide

Comparison: N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O2/c1-2-5-14-10(16)11(17)15-7-3-4-9(13)8(12)6-7/h2-4,6H,1,5H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEKNPIUIFEVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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